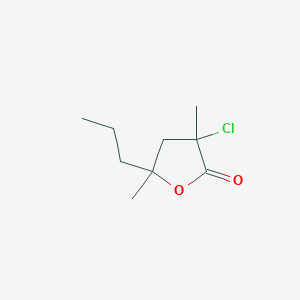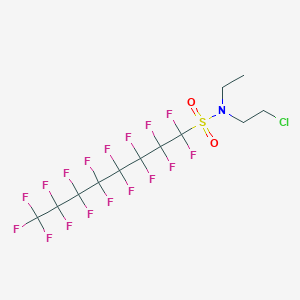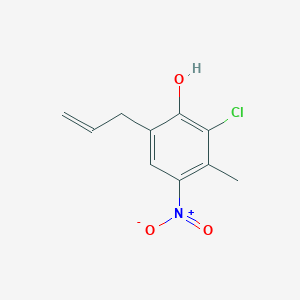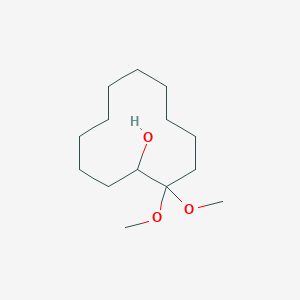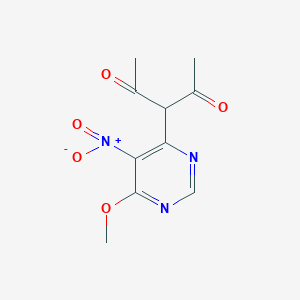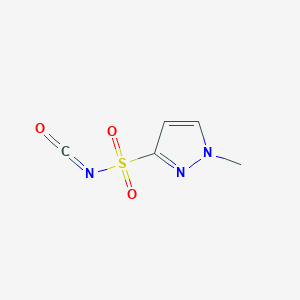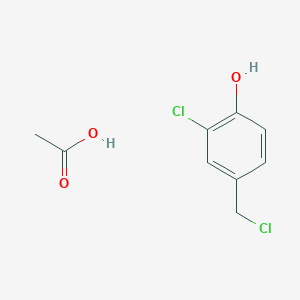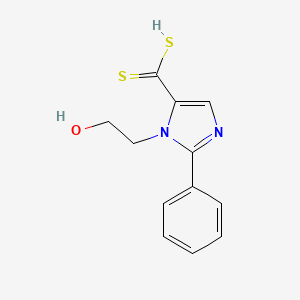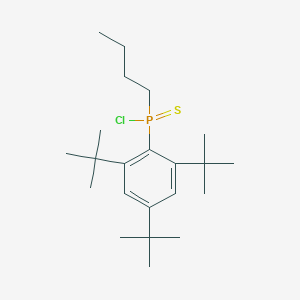
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a 2,4,6-tri-tert-butylphenyl group, and a phosphinothioic chloride moiety
Vorbereitungsmethoden
The synthesis of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride and butyl alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride involves its interaction with molecular targets through its reactive phosphinothioic chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Phosphinothioic acid derivatives: Used in various chemical reactions and applications.
Phosphine derivatives: Widely used in catalysis and organic synthesis
Eigenschaften
CAS-Nummer |
89566-79-0 |
|---|---|
Molekularformel |
C22H38ClPS |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
butyl-chloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H38ClPS/c1-11-12-13-24(23,25)19-17(21(5,6)7)14-16(20(2,3)4)15-18(19)22(8,9)10/h14-15H,11-13H2,1-10H3 |
InChI-Schlüssel |
UZCKMYCCCSAOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=S)(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
